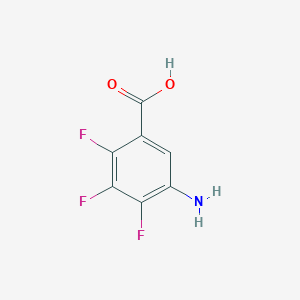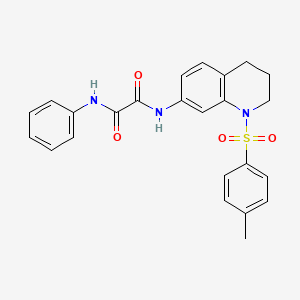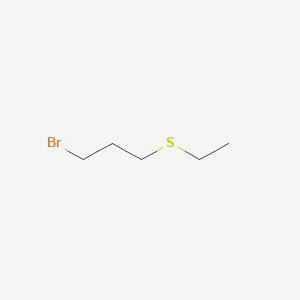![molecular formula C16H18FN5O B2641313 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide CAS No. 2097890-33-8](/img/structure/B2641313.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely used in advanced chemical research. It contains a tetrahydroquinazolin ring, a fluoropyridine ring, and a carboxamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via methods such as the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, compounds with similar structures have been shown to undergo photo-induced electron transfer reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact molecular structure. Similar compounds are characterized by unique physical and chemical properties, biological activities, and industrial applications .科学的研究の応用
Synthesis of Derivatives
A variety of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, showcasing the chemical versatility and potential for further modification of compounds structurally related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide. These derivatives exhibit antimicrobial activity, hinting at the broad applicability of the compound in various therapeutic areas (Babu et al., 2015).
Chemical Reactions and Structure Elucidation
The compound has been involved in reactions leading to the formation of a mixture of products including 1,2,3,4-tetrahydroquinazoline-2-one, 3-(dimethylamino)-1,2-dihydroquinazoline, and others. The structural elucidation of these products, including the compound , has been achieved through methods such as X-ray crystallography (Villalgordo et al., 1990).
Biological Interactions and Applications
Antimicrobial Activity
Derivatives of this compound have shown potential antimicrobial activity, with in vitro studies demonstrating effectiveness against a variety of bacterial and fungal strains. This suggests potential applications in addressing antimicrobial resistance and developing new therapeutic agents (Babu et al., 2015).
Cancer Research and DNA Interaction
Compounds structurally related to this compound have been explored for their antitumor properties and interaction with DNA. DNA intercalators like these are being studied for their potential in inhibiting topoisomerase enzymes, playing a crucial role in cancer treatment strategies (Baguley et al., 2004).
作用機序
Target of Action
The primary target of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, thus facilitating the unwinding of the DNA helix .
Mode of Action
This compound interacts with its target, topoisomerase II, by intercalating into the DNA . This interaction disrupts the normal function of the enzyme, leading to DNA damage and ultimately cell death .
Biochemical Pathways
It is known that the compound’s action on topoisomerase ii disrupts dna replication and transcription, which are critical processes for cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage and cell death . The compound has shown high activity against solid tumors in mice and has been curative against the transplantable Lewis lung adenocarcinoma growing as lung tumor nodules .
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-22(2)16-19-8-10-7-11(3-4-14(10)21-16)20-15(23)12-5-6-18-9-13(12)17/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVMTDOHBBQZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-fluoro-4-methylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2641231.png)
![Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2641232.png)

![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)

![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)

![N-(2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2641239.png)


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)


